5-Chloro-2,3,6-trifluorobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,3,6-trifluorobenzotrifluoride is an organic compound with the molecular formula C7HClF3. It is a derivative of benzotrifluoride, where three hydrogen atoms on the benzene ring are replaced by chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3,6-trifluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the chlorination of 2,3,6-trifluorobenzotrifluoride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3,6-trifluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding benzoic acid derivatives or reduced to form benzyl derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
Substitution: Products include substituted benzotrifluorides with various functional groups.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include benzyl derivatives.
Scientific Research Applications
5-Chloro-2,3,6-trifluorobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive compounds and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3,6-trifluorobenzotrifluoride involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the electron-withdrawing effects of the chlorine and fluorine atoms enhance the reactivity of the benzene ring, facilitating the substitution process. In coupling reactions, the compound acts as an electrophile, participating in the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluorobenzotrifluoride: Similar in structure but lacks the chlorine atom.
2,3,4,5-Tetrafluorobenzotrifluoride: Contains an additional fluorine atom.
3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride: Contains additional fluorine atoms and a benzoyl chloride group
Uniqueness
5-Chloro-2,3,6-trifluorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and fluorine atoms on the benzene ring enhances its electrophilic nature, making it a valuable intermediate in various chemical reactions .
Properties
IUPAC Name |
1-chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF6/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUFAKYHNRIOOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)C(F)(F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661328 |
Source
|
Record name | 1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122030-03-9 |
Source
|
Record name | 1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122030-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.